1-(3-methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(3-Methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydroquinoline core, which is a partially saturated derivative of quinoline, and is substituted with methanesulfonyl and benzenesulfonyl groups. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and other applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the sodium-hydrogen exchanger , which plays a crucial role in the pathophysiology of myocardial ischemia-reperfusion injury .
Mode of Action
Similar compounds like cariporide act as selective sodium-hydrogen antiporter inhibitors . During ischemia, the accumulation of hydrogen ions in the myocyte cytosol creates a proton gradient that promotes the efflux of hydrogen ions in exchange for the influx of sodium ions . This sodium buildup can secondarily activate the sodium-calcium exchanger to operate in the reverse mode, resulting in a net calcium accumulation in myocyte cytosol, which leads to dysfunction and cell death . By inhibiting sodium-hydrogen exchange, these compounds can prevent the accumulation of calcium in the cytosol, therefore reducing the infarct size .
Biochemical Pathways
The inhibition of the sodium-hydrogen exchanger can impact several biochemical pathways related to ion transport and cellular homeostasis .
Result of Action
The inhibition of the sodium-hydrogen exchanger can prevent the accumulation of calcium in the cytosol, therefore reducing the infarct size .
Preparation Methods
The synthesis of 1-(3-methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Methanesulfonyl Group: This step often involves the sulfonylation of the aromatic ring using methanesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Benzenesulfonyl Group: This can be accomplished through a similar sulfonylation reaction using benzenesulfonyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(3-Methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl groups to thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(3-Methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with other sulfonyl-substituted tetrahydroquinolines and related compounds. Similar compounds include:
- 1-(3-Methanesulfonylphenyl)-1,2,3,4-tetrahydroquinoline
- 1-(3-Benzenesulfonyl)-1,2,3,4-tetrahydroquinoline
These compounds share structural similarities but may differ in their reactivity and applications due to variations in the substituents. The presence of both methanesulfonyl and benzenesulfonyl groups in this compound makes it unique and potentially more versatile in certain applications.
Properties
IUPAC Name |
1-(3-methylsulfonylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-22(18,19)14-8-4-9-15(12-14)23(20,21)17-11-5-7-13-6-2-3-10-16(13)17/h2-4,6,8-10,12H,5,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCHLTWITQOIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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